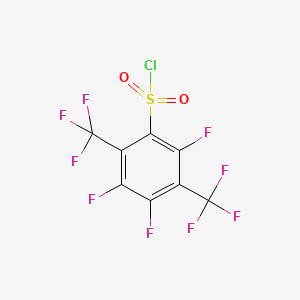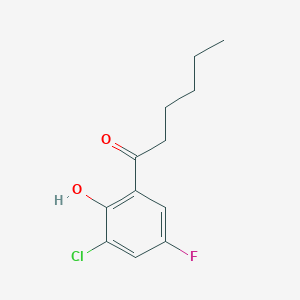
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one is an organic compound with a complex structure that includes a chloro, fluoro, and hydroxy-substituted phenyl ring attached to a hexanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a chloro-fluoro substituted benzene derivative reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 1-(3-Chloro-5-fluoro-2-oxophenyl)hexan-1-one or 1-(3-Chloro-5-fluoro-2-carboxyphenyl)hexan-1-one.
Reduction: Formation of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexanol.
Substitution: Formation of derivatives with substituted chloro or fluoro groups.
Applications De Recherche Scientifique
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity. The hydroxy group may participate in hydrogen bonding, further influencing its interactions and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloro-2-hydroxyphenyl)hexan-1-one
- 1-(3-Fluoro-2-hydroxyphenyl)hexan-1-one
- 1-(3-Chloro-5-fluoro-2-methoxyphenyl)hexan-1-one
Uniqueness
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one is unique due to the combination of chloro, fluoro, and hydroxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (hydroxy) groups can influence its reactivity and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1644-57-1 |
|---|---|
Formule moléculaire |
C12H14ClFO2 |
Poids moléculaire |
244.69 g/mol |
Nom IUPAC |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one |
InChI |
InChI=1S/C12H14ClFO2/c1-2-3-4-5-11(15)9-6-8(14)7-10(13)12(9)16/h6-7,16H,2-5H2,1H3 |
Clé InChI |
JNIVAYCOMPTKDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=C(C(=CC(=C1)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




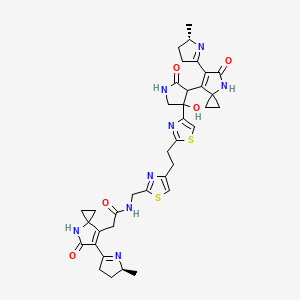



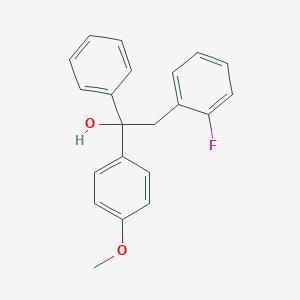
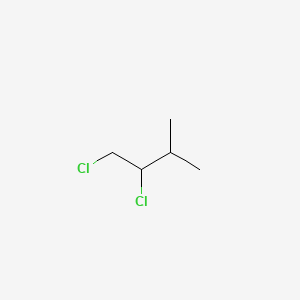
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)



